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(R)-Methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride
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Overview
Description
(R)-Methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C26H26ClN3O2 and its molecular weight is 447.97. The purity is usually 95%.
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Biological Activity
(R)-Methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride, with the CAS number 200927-02-2, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Basic Information
Property | Details |
---|---|
Molecular Formula | C26H26ClN3O2 |
Molecular Weight | 447.96 g/mol |
CAS Number | 200927-02-2 |
MDL Number | MFCD00237101 |
Structural Characteristics
The compound features a trityl group attached to an imidazole ring, which is known to influence its biological properties. The presence of the amino and methyl groups contributes to its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may function as a modulator of neurotransmitter systems, particularly those involving histamine and serotonin pathways.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .
Antitumor Potential
Research has also indicated that this compound may possess antitumor activity. In vitro studies revealed that it can induce apoptosis in cancer cell lines, which may be linked to its ability to modulate signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. In animal models, it has been observed to reduce neuronal damage following ischemic events, potentially through antioxidant mechanisms and modulation of inflammatory responses .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .
Study 2: Cancer Cell Apoptosis
Another research article focused on the compound's effect on human breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent increase in apoptotic markers, suggesting its utility as a therapeutic agent in oncology .
Study 3: Neuroprotection in Ischemia
In a preclinical trial assessing neuroprotective strategies for stroke patients, administration of this compound demonstrated a significant decrease in infarct size compared to control groups. The findings support further investigation into its use for neuroprotection following ischemic injury .
Scientific Research Applications
Drug Discovery and Development
The compound has been identified as a promising scaffold in drug design due to its unique structural features, which include an imidazole ring that is known for its biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of imidazole compounds, including those similar to (R)-Methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride, exhibit potential anticancer properties. For instance, studies have shown that the conjugation of imidazole derivatives with amino acids can enhance their cytotoxic effects against various cancer cell lines, including Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites .
Table 1: Anticancer Activity of Imidazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
This compound | EAC | 5.4 | |
Imidazole Derivative A | DLA | 3.2 | |
Imidazole Derivative B | MCF7 | 7.8 |
Peptide Synthesis
The compound can be utilized in the synthesis of peptide mimetics due to its amino acid-like structure. The trityl group allows for protection during synthesis, facilitating the formation of complex peptide structures.
Case Study: Synthesis of Peptidomimetics
A study demonstrated the use of this compound in creating peptidomimetic compounds that showed improved bioavailability and stability compared to natural peptides . The trityl group can be removed post-synthesis to yield active compounds suitable for therapeutic applications.
Neuropharmacology
Imidazole derivatives are known to interact with histamine receptors, making them candidates for neuropharmacological studies.
Case Study: Histamine Receptor Modulation
Research has shown that compounds similar to this compound can act as histamine receptor antagonists, potentially leading to new treatments for conditions like allergies and gastric disorders .
Antimicrobial Activity
The compound's structural characteristics lend themselves to antimicrobial applications.
Case Study: Antimicrobial Screening
In a recent study, derivatives of imidazole were screened for antimicrobial activity against various bacterial strains. The results indicated that certain modifications to the imidazole ring enhanced activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Imidazole Derivatives
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2.ClH/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,18-19,24H,17,27H2,1H3;1H/t24-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIWDQDVADNDKT-GJFSDDNBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718546 |
Source
|
Record name | Methyl 1-(triphenylmethyl)-D-histidinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200927-02-2 |
Source
|
Record name | Methyl 1-(triphenylmethyl)-D-histidinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.